molecular formula C16H22N2O3 B2393200 N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide CAS No. 1795298-00-8

N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide

Katalognummer B2393200
CAS-Nummer: 1795298-00-8
Molekulargewicht: 290.363
InChI-Schlüssel: UCDSDHWIIIAURK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, the main inhibitory neurotransmitter in the brain. Inhibition of GABA transaminase leads to increased levels of GABA in the brain, which can have a range of effects on brain function and behavior.

Wirkmechanismus

N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This can have a range of effects on brain function and behavior, depending on the specific brain regions and circuits involved.
Biochemical and Physiological Effects:
The increased levels of GABA resulting from this compound inhibition of GABA transaminase can have a range of effects on brain function and behavior. Some of the effects that have been observed in animal models include:
1. Anticonvulsant effects: this compound has been shown to reduce seizure activity in animal models of epilepsy.
2. Anxiolytic effects: this compound has been shown to reduce anxiety-like behavior in animal models.
3. Antidepressant effects: this compound has been shown to reduce depressive-like behavior in animal models.
4. Reduction in drug-seeking behavior: this compound has been shown to reduce drug-seeking behavior in animal models of addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide as a research tool is its specificity for GABA transaminase. This allows researchers to selectively manipulate GABA levels in the brain, without affecting other neurotransmitter systems. However, there are also some limitations to the use of this compound in lab experiments. For example, the compound has a relatively short half-life in the body, which can make it difficult to maintain stable levels of GABA over time. Additionally, the compound is not very soluble in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are many potential future directions for research on N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide. Some of the areas that are currently being explored include:
1. Development of novel therapies for epilepsy, anxiety, depression, and addiction based on this compound and related compounds.
2. Exploration of the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
3. Development of more effective methods for delivering this compound to the brain, such as using nanoparticles or other drug delivery systems.
4. Exploration of the long-term effects of this compound on brain function and behavior, including potential effects on learning and memory.
5. Investigation of the potential side effects of this compound and related compounds, in order to better understand their safety and tolerability in humans.
Overall, this compound is a promising compound that has the potential to lead to the development of novel therapies for a range of neurological and psychiatric disorders. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Synthesemethoden

N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide can be synthesized using a multi-step process that involves the reaction of various starting materials, including cyclopropylamine, 5-hydroxy-3-phenylpentanoic acid, and oxalyl chloride. The synthesis of this compound is a complex process that requires specialized knowledge and equipment, and it is typically carried out in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide has been the subject of numerous scientific studies aimed at understanding its potential therapeutic applications. Some of the areas of research that have been explored include:
1. Epilepsy: this compound has been shown to have anticonvulsant effects in animal models of epilepsy. It has been suggested that the compound may be useful as an adjunctive therapy for patients with refractory epilepsy.
2. Anxiety and Depression: Studies have shown that this compound can reduce anxiety-like and depressive-like behavior in animal models. It has been suggested that the compound may have potential as a novel treatment for anxiety and depression.
3. Addiction: this compound has been shown to reduce drug-seeking behavior in animal models of addiction. It has been suggested that the compound may be useful in the treatment of substance use disorders.

Eigenschaften

IUPAC Name

N'-cyclopropyl-N-(5-hydroxy-3-phenylpentyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-11-9-13(12-4-2-1-3-5-12)8-10-17-15(20)16(21)18-14-6-7-14/h1-5,13-14,19H,6-11H2,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDSDHWIIIAURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.